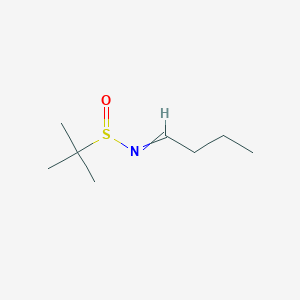
N-butylidene-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butylidene-2-methylpropane-2-sulfinamide is a sulfinamide compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol. This compound has attracted significant attention in scientific research due to its unique chemical structure and properties.
Métodos De Preparación
N-butylidene-2-methylpropane-2-sulfinamide can be synthesized through various methods. One common synthetic route involves the condensation of 2-methyl-2-propanesulfinamide with butanal under specific reaction conditions . Industrial production methods may involve the use of copper-mediated condensation reactions .
Análisis De Reacciones Químicas
N-butylidene-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfinamide group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide group acts as a leaving group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Major products formed from these reactions include sulfoxides, sulfones, and amines .
Aplicaciones Científicas De Investigación
N-butylidene-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: this compound is employed in the manufacture of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-butylidene-2-methylpropane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates diastereoselective addition reactions by acting as a chiral template . The sulfinamide group can also serve as a protecting group for amines, allowing for selective reactions at other functional groups .
Comparación Con Compuestos Similares
N-butylidene-2-methylpropane-2-sulfinamide can be compared with other sulfinamide compounds such as:
tert-Butanesulfinamide:
This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C8H17NOS |
|---|---|
Peso molecular |
175.29 g/mol |
Nombre IUPAC |
N-butylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C8H17NOS/c1-5-6-7-9-11(10)8(2,3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
ZBFJREMTWBYHFO-UHFFFAOYSA-N |
SMILES canónico |
CCCC=NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


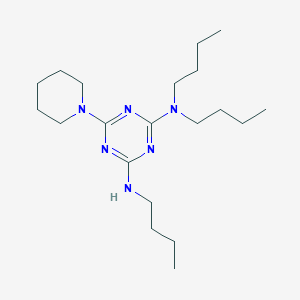
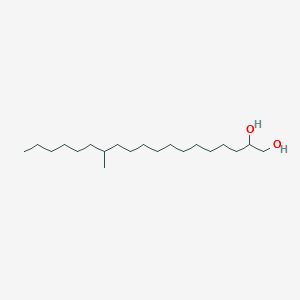
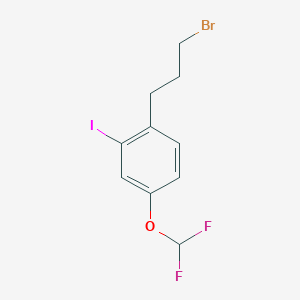
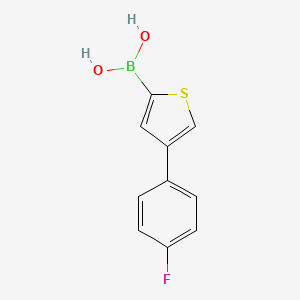
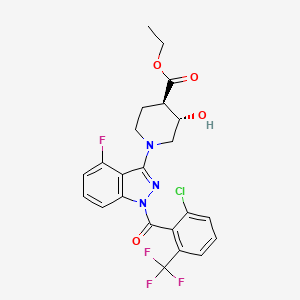

![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)

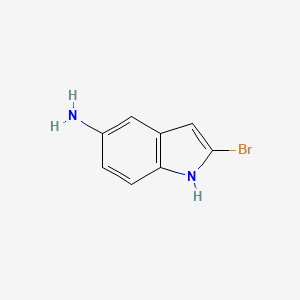


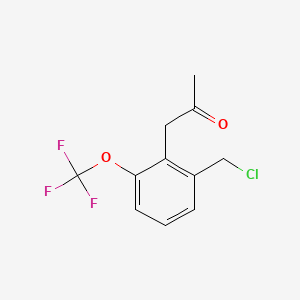
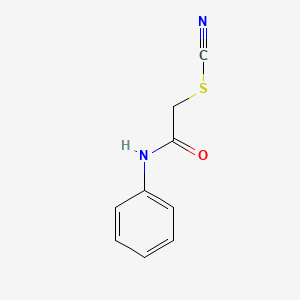
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
